rel-(1R,3R)-2,6,6-Trimethylbicyclo[3.1.1]heptane-2,3-diol
Overview
Description
rel-(1R,3R)-2,6,6-Trimethylbicyclo[3.1.1]heptane-2,3-diol: is a bicyclic compound with the molecular formula C10H18O2 It is characterized by its unique bicyclo[311]heptane structure, which includes two hydroxyl groups at the 2 and 3 positions and three methyl groups at the 2, 6, and 6 positions2,3-Pinanediol and is a derivative of pinene, a common monoterpene.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rel-(1R,3R)-2,6,6-Trimethylbicyclo[3.1.1]heptane-2,3-diol typically involves the following steps:
Diels-Alder Reaction: The initial step involves a Diels-Alder reaction between a diene and a dienophile to form the bicyclic structure.
Hydroxylation: The resulting bicyclic compound undergoes hydroxylation to introduce the hydroxyl groups at the 2 and 3 positions.
Industrial Production Methods: In industrial settings, the production of this compound may involve:
Catalytic Processes: Utilizing chiral catalysts to ensure the desired stereochemistry.
Batch or Continuous Flow Reactors: To optimize yield and purity, the reactions are often carried out in batch or continuous flow reactors under precise temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, resulting in a fully saturated bicyclic structure.
Common Reagents and Conditions:
Oxidizing Agents: Osmium tetroxide (OsO4), potassium permanganate (KMnO4).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Hydrochloric acid (HCl), bromine (Br2).
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of fully saturated bicyclic compounds.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Chiral Catalysts: Employed in asymmetric synthesis due to its chiral centers.
Biology and Medicine:
Pharmaceuticals: Potential use in the development of drugs due to its unique structure and reactivity.
Biological Studies: Used in studies to understand the behavior of bicyclic compounds in biological systems.
Industry:
Fragrance Industry: Utilized in the synthesis of fragrance compounds due to its pleasant odor.
Polymer Industry: Used as a monomer or additive in the production of specialized polymers.
Mechanism of Action
The mechanism of action of rel-(1R,3R)-2,6,6-Trimethylbicyclo[3.1.1]heptane-2,3-diol involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.
Receptor Binding: It can bind to specific receptors in biological systems, modulating their activity.
Pathway Modulation: The compound can influence biochemical pathways by altering the activity of key enzymes and receptors.
Comparison with Similar Compounds
2,3-Pinanediol: A closely related compound with similar structure and properties.
Bicyclo[2.2.1]heptane Derivatives: Compounds with a similar bicyclic structure but different functional groups.
Uniqueness:
Stereochemistry: The specific stereochemistry of rel-(1R,3R)-2,6,6-Trimethylbicyclo[3.1.1]heptane-2,3-diol distinguishes it from other similar compounds.
Functional Groups: The presence of hydroxyl groups at the 2 and 3 positions provides unique reactivity and applications.
Properties
IUPAC Name |
(1R,3R)-2,6,6-trimethylbicyclo[3.1.1]heptane-2,3-diol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-9(2)6-4-7(9)10(3,12)8(11)5-6/h6-8,11-12H,4-5H2,1-3H3/t6?,7-,8-,10?/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOILFCKRQFQVFS-FATLICPNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC1C(C(C2)O)(C)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]2CC1C[C@H](C2(C)O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401195583 | |
Record name | rel-(1R,3R)-2,6,6-Trimethylbicyclo[3.1.1]heptane-2,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401195583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217531-06-0 | |
Record name | rel-(1R,3R)-2,6,6-Trimethylbicyclo[3.1.1]heptane-2,3-diol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1217531-06-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | rel-(1R,3R)-2,6,6-Trimethylbicyclo[3.1.1]heptane-2,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401195583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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